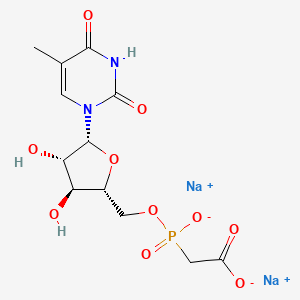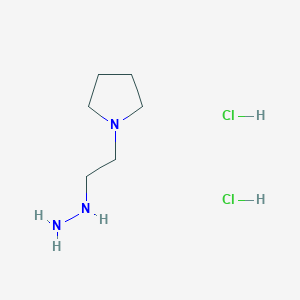
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride is a chemical compound with the molecular formula C6H15N3·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
The synthesis of 1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with hydrazine derivatives. One common method involves the reaction of pyrrolidine with hydrazine hydrate under controlled conditions to form 1-(2-Hydrazinoethyl)pyrrolidine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as recrystallization and purification techniques.
Analyse Des Réactions Chimiques
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones or oximes, while substitution reactions can produce various substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of nitrogen-containing heterocycles.
Biology: This compound can be used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride can be compared with other similar compounds, such as:
- 3-Hydrazino-6-phenylpyridazine
- 3-(4-Chlorophenyl)-6-hydrazinopyridazine
- 6-Hydrazinoimidazo[1,2-b]pyridazine
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific hydrazinoethyl group, which imparts distinct chemical reactivity and biological properties .
Propriétés
Formule moléculaire |
C6H17Cl2N3 |
|---|---|
Poids moléculaire |
202.12 g/mol |
Nom IUPAC |
2-pyrrolidin-1-ylethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C6H15N3.2ClH/c7-8-3-6-9-4-1-2-5-9;;/h8H,1-7H2;2*1H |
Clé InChI |
QQGNXQIWDSKQTB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)
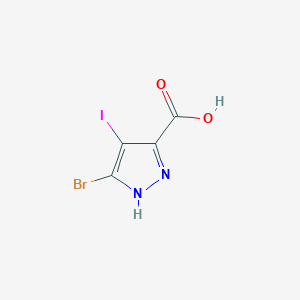

![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)
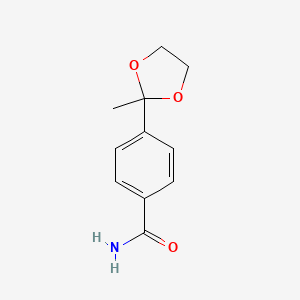
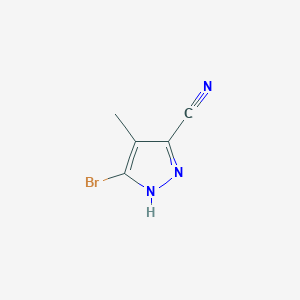
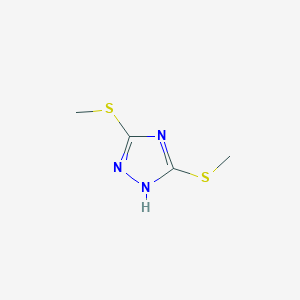
![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)
![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)
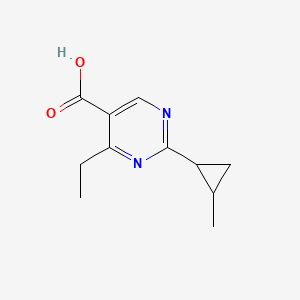
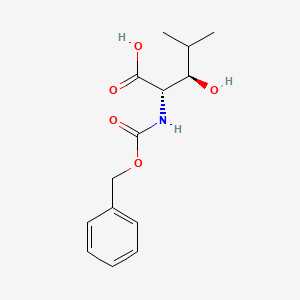
![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
